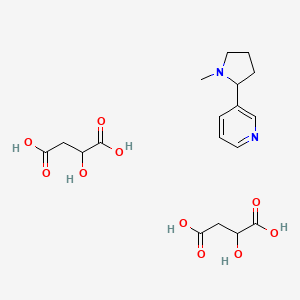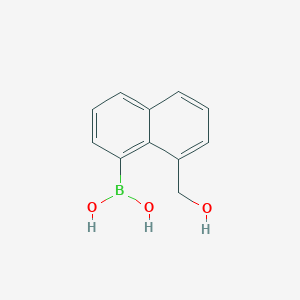
8-(Hydroxymethyl)naphthalene-1-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Hydroxymethyl)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a hydroxymethyl group at the 8-position and a boronic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)naphthalene-1-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the direct borylation of 8-(Hydroxymethyl)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Hydroxymethyl)naphthalene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: 8-(Formyl)naphthalene-1-boronic acid or 8-(Carboxyl)naphthalene-1-boronic acid.
Reduction: 8-(Hydroxymethyl)naphthalene-1-borane.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
8-(Hydroxymethyl)naphthalene-1-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-(Hydroxymethyl)naphthalene-1-boronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various chemical and biological processes. The boronic acid group can also participate in transmetalation reactions, which are essential in cross-coupling reactions like the Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Naphthalene-1-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
8-(Hydroxymethyl)naphthalene: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
1,8-Dihydroxy naphthalene: Contains two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 8-(Hydroxymethyl)naphthalene-1-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable building block in organic synthesis.
Propiedades
Fórmula molecular |
C11H11BO3 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
[8-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13-15H,7H2 |
Clave InChI |
MGXCQVKDSXIRRG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C=CC=C2CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)

![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
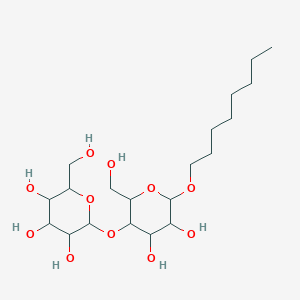
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
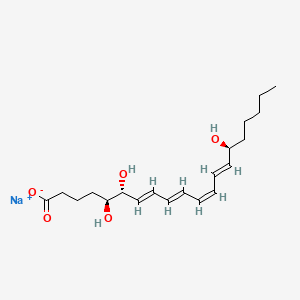

![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
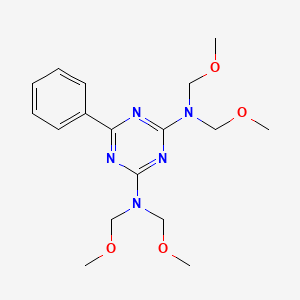
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)

![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
